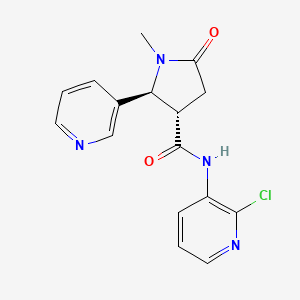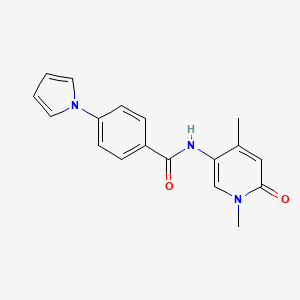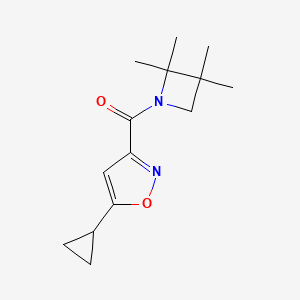
2,5-dichloro-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichloro-N-methylbenzamide is an organic compound with the molecular formula C8H7Cl2NO. It is a derivative of benzamide, where two chlorine atoms are substituted at the 2nd and 5th positions of the benzene ring, and a methyl group is attached to the nitrogen atom of the amide group. This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-methylbenzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dichloro-N-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Reduction Reactions: The carbonyl group of the amide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group attached to the nitrogen can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed
Substitution: Formation of 2,5-dihydroxy-N-methylbenzamide or 2,5-diamino-N-methylbenzamide.
Reduction: Formation of 2,5-dichloro-N-methylbenzylamine.
Oxidation: Formation of 2,5-dichloro-N-methylbenzoic acid.
Wissenschaftliche Forschungsanwendungen
2,5-Dichloro-N-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Employed in the development of biochemical assays and as a reference compound in analytical studies.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,5-dichloro-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloro-N-methylbenzamide: Similar structure but with chlorine atoms at the 2nd and 4th positions.
3,5-Dichloro-N-methylbenzamide: Chlorine atoms at the 3rd and 5th positions.
2,5-Dichloro-N-ethylbenzamide: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
2,5-Dichloro-N-methylbenzamide is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interaction with biological targets. The presence of chlorine atoms at the 2nd and 5th positions can enhance its stability and resistance to metabolic degradation, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
2,5-dichloro-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c1-11-8(12)6-4-5(9)2-3-7(6)10/h2-4H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPYJMKJCAFHIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-2-methyl-3-phenyl-N-[[2-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]prop-2-en-1-amine](/img/structure/B7651096.png)
![N-methyl-1,1-dioxo-N-[(2,4,6-trimethylphenyl)methyl]thian-4-amine](/img/structure/B7651098.png)

![2-[2-[(E)-[[4-(1,3-benzothiazol-2-ylsulfanylmethyl)benzoyl]hydrazinylidene]methyl]phenoxy]acetic acid](/img/structure/B7651123.png)
![N-[3-(4-ethyl-1,2,4-triazol-3-yl)phenyl]-5-fluoro-2-methylbenzamide](/img/structure/B7651128.png)
![(5-Methylpyrazin-2-yl)-(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B7651132.png)
![N-[2-(dimethylamino)pyridin-3-yl]-2-(2,4-dimethylphenyl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B7651153.png)
![N-[2-(dimethylamino)pyridin-3-yl]-1-(4-methoxyphenyl)-N-methylpyrazole-3-carboxamide](/img/structure/B7651159.png)

![Methyl 2-[2-[[1-(3-fluorophenyl)pyrazole-3-carbonyl]amino]phenyl]acetate](/img/structure/B7651171.png)
![5-chloro-4-(1-thia-4-azaspiro[5.5]undecan-4-yl)-1H-pyridazin-6-one](/img/structure/B7651182.png)


![1-[(1S,2S)-2-methoxycyclohexyl]-3-(pyridin-2-ylmethyl)urea](/img/structure/B7651199.png)
